2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol
Overview
Description
The compound “2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol” is a complex organic molecule that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. This compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the pyrazole and pyridine rings, as well as the amino and hydroxyl groups . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Chemical Reactions Analysis
This compound, like other organic molecules, can undergo a variety of chemical reactions. These could include reactions with aryl and alkenyl chlorides, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . Other potential reactions could involve the amino and hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
Synthesis and Chemical Properties :
- Pask et al. (2006) describe an improved synthesis of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole, a related compound, highlighting its potential as a proligand for complexing metal cations and anions. This suggests its use in the development of new materials and catalysts (Pask, Camm, Kilner, & Halcrow, 2006).
- Aly, Abdo, and El-Gharably (2004) explored the synthesis of novel pyrazole derivatives, indicating the versatility of these compounds in forming diverse heterocyclic structures, which could be useful in various chemical applications (Aly, Abdo, & El-Gharably, 2004).
Potential in Material Science :
- Moustafa et al. (2022) discussed the synthesis of polyfunctional N-heterocycles, particularly pyrazolo[1,5-a]pyrimidines, from 3(5)-aminopyrazoles. This highlights the compound's role in materials science due to their photophysical properties (Moustafa, Nour-Eldeen, Al-Mousawi, El-Hameed, Magdy, & Sadek, 2022).
Applications in Biological and Medicinal Chemistry :
- El-Borai, Rizk, Abd‐Aal, and El-Deeb (2012) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial and antitumor activities. This suggests potential applications in drug development and pharmacology (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Photophysical Studies :
- Vetokhina et al. (2012) conducted studies on 2-(1H-pyrazol-5-yl)pyridines, revealing their unique photoreactions, which could have implications in the development of new optical materials and sensors (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).
Catalysis and Polymerization :
- Obuah et al. (2014) explored the use of pyrazolylamine ligands in catalyzing oligomerization and polymerization of ethylene, indicating its potential in polymer science and catalysis (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, its chemical reactivity, and its biological activity. This could include the development of new synthetic routes, the investigation of new reactions, and the testing of its activity against various biological targets .
properties
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-10-6-9(13-14(10)4-5-15)8-2-1-3-12-7-8/h1-3,6-7,15H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNWFLWRPSHSBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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